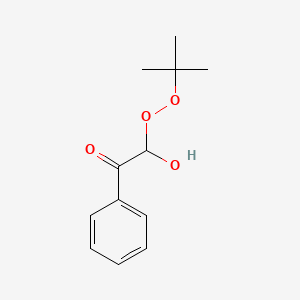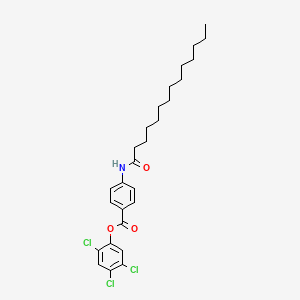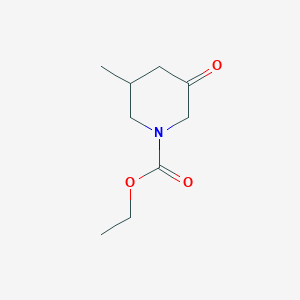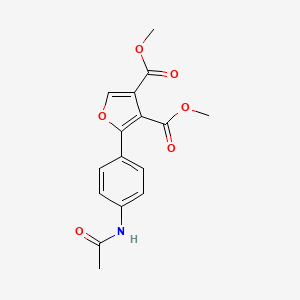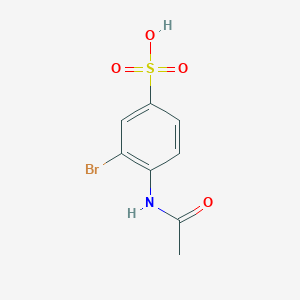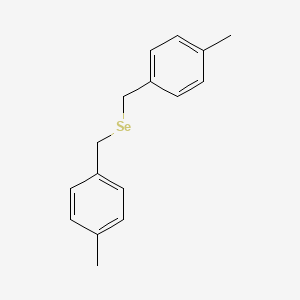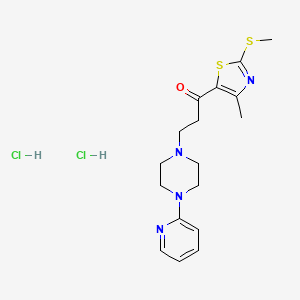
1-Propanone, 1-(4-methyl-2-(methylthio)-5-thiazolyl)-3-(4-(2-pyridinyl)-1-piperazinyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanone, 1-(4-methyl-2-(methylthio)-5-thiazolyl)-3-(4-(2-pyridinyl)-1-piperazinyl)-, dihydrochloride is a complex organic compound with a unique structure that includes a thiazole ring, a piperazine ring, and a pyridine ring
准备方法
The synthesis of 1-Propanone, 1-(4-methyl-2-(methylthio)-5-thiazolyl)-3-(4-(2-pyridinyl)-1-piperazinyl)-, dihydrochloride typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine ring: This step involves the reaction of the thiazole derivative with a piperazine compound, often under reflux conditions.
Attachment of the pyridine ring: The final step involves the coupling of the piperazine-thiazole intermediate with a pyridine derivative, typically using a coupling reagent such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
1-Propanone, 1-(4-methyl-2-(methylthio)-5-thiazolyl)-3-(4-(2-pyridinyl)-1-piperazinyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazole rings, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Propanone, 1-(4-methyl-2-(methylthio)-5-thiazolyl)-3-(4-(2-pyridinyl)-1-piperazinyl)-, dihydrochloride has several scientific research applications:
Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders or as an antimicrobial agent.
Pharmacology: Studies may focus on its interaction with various biological targets, including receptors and enzymes.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 1-Propanone, 1-(4-methyl-2-(methylthio)-5-thiazolyl)-3-(4-(2-pyridinyl)-1-piperazinyl)-, dihydrochloride involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors, potentially modulating their activity.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular signaling and function.
相似化合物的比较
Similar compounds to 1-Propanone, 1-(4-methyl-2-(methylthio)-5-thiazolyl)-3-(4-(2-pyridinyl)-1-piperazinyl)-, dihydrochloride include:
1-Propanone, 1-(4-methyl-2-(methylthio)-5-thiazolyl)-3-(4-(2-pyridinyl)-1-piperazinyl)-: A compound with a similar structure but lacking the dihydrochloride salt form.
1-Propanone, 1-(4-methyl-2-(methylthio)-5-thiazolyl)-3-(4-(2-pyridinyl)-1-piperazinyl)-, monohydrochloride: A similar compound with a different salt form.
1-Propanone, 1-(4-methyl-2-(methylthio)-5-thiazolyl)-3-(4-(2-pyridinyl)-1-piperazinyl)-, free base: The non-salt form of the compound.
The uniqueness of this compound lies in its specific salt form, which may influence its solubility, stability, and bioavailability.
属性
CAS 编号 |
75449-08-0 |
|---|---|
分子式 |
C17H24Cl2N4OS2 |
分子量 |
435.4 g/mol |
IUPAC 名称 |
1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one;dihydrochloride |
InChI |
InChI=1S/C17H22N4OS2.2ClH/c1-13-16(24-17(19-13)23-2)14(22)6-8-20-9-11-21(12-10-20)15-5-3-4-7-18-15;;/h3-5,7H,6,8-12H2,1-2H3;2*1H |
InChI 键 |
WMUQPIABNJKFPC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)SC)C(=O)CCN2CCN(CC2)C3=CC=CC=N3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


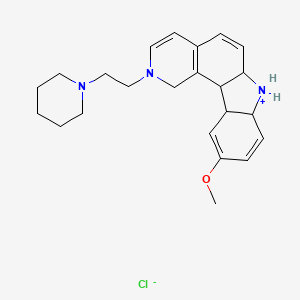

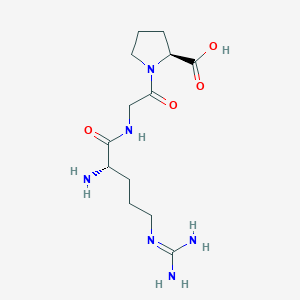
![2-[(Ethenylsulfanyl)methyl]oxirane](/img/structure/B14434683.png)
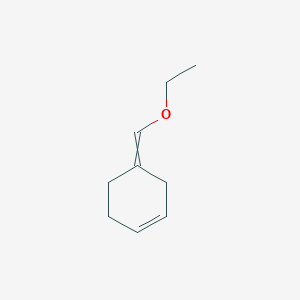
![8,10-Dichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14434687.png)
